Beryllium oxyacetate

Vue d'ensemble

Description

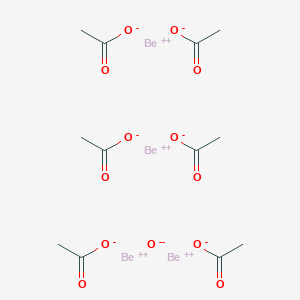

Beryllium oxyacetate, also known as basic beryllium acetate, is a chemical compound with the formula Be₄O(O₂CCH₃)₆. It is a colorless solid that is soluble in organic solvents such as chloroform. This compound adopts a distinctive structure and has been lightly studied, with no significant applications reported .

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various biomolecules due to its high charge-to-radius ratio

Cellular Effects

It is known that beryllium compounds can induce a range of adverse pulmonary responses in animals and humans, including acute pneumonitis, chronic granulomatous lung disease, and cancer

Molecular Mechanism

It is known that the compound has a tetrahedral Be4O6+ core with acetates spanning each of the pairs of Be2+ centers . This structure is relevant to its considerable stability

Temporal Effects in Laboratory Settings

The compound is known to be stable, melting and subliming in a vacuum without decomposition

Dosage Effects in Animal Models

It is known that beryllium compounds can induce lung tumors in rats at certain dosages

Metabolic Pathways

The compound is known to be soluble in organic solvents , suggesting that it may interact with enzymes or cofactors in lipid-based metabolic pathways

Transport and Distribution

Given its solubility in organic solvents , it may interact with lipid-based transporters or binding proteins

Subcellular Localization

The compound’s solubility in organic solvents suggests that it may localize to lipid-rich areas of the cell, such as the cell membrane or certain organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beryllium oxyacetate can be synthesized by treating basic beryllium carbonate with hot acetic acid. The reaction is as follows: [ 2 \text{Be}_2\text{CO}_3(\text{OH})_2 + 6 \text{CH}_3\text{COOH} \rightarrow \text{Be}_4\text{O}(\text{CH}_3\text{COO})_6 + 5 \text{H}_2\text{O} + 2 \text{CO}_2 ] The reaction involves heating the mixture until the evolution of carbon dioxide ceases, followed by cooling, filtration, and drying. The crude product can be recrystallized from chloroform to obtain pure this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited applications and the toxicity of beryllium compounds. the laboratory synthesis methods can be scaled up for industrial purposes with appropriate safety measures.

Analyse Des Réactions Chimiques

Types of Reactions: Beryllium oxyacetate undergoes several types of chemical reactions, including:

Hydrolysis: In hot water, this compound hydrolyzes slowly.

Decomposition: It can be decomposed by inorganic acids to form corresponding beryllium salts and acetic acid.

Common Reagents and Conditions:

Hydrolysis: Hot water or dilute acids can be used to hydrolyze this compound.

Decomposition: Inorganic acids such as hydrochloric acid can decompose this compound.

Major Products Formed:

Hydrolysis: Beryllium hydroxide and acetic acid.

Decomposition: Beryllium salts (e.g., beryllium chloride) and acetic acid

Applications De Recherche Scientifique

Beryllium oxyacetate has been studied for its unique structural properties and polymorphism. It has applications in:

Chemistry: Used as a reference material in x-ray crystallography and to align x-ray diffractometers.

Material Science: Its solubility in organic solvents is useful for extracting and purifying beryllium-rich fractions.

Crystallography: Single crystals of this compound are used as references in protein crystallography

Mécanisme D'action

The mechanism of action of beryllium oxyacetate is primarily related to its structural properties. The compound consists of a tetrahedral Be₄O₆⁺ core with acetate ligands spanning each pair of beryllium centers. This structure contributes to its stability and unique polymorphic behavior. The molecular dynamics of this compound involve fast methyl group reorientation and overall molecular tumbling motion at higher temperatures .

Comparaison Avec Des Composés Similaires

Basic Zinc Acetate: Similar to beryllium oxyacetate in structure but contains zinc instead of beryllium.

Basic Beryllium Nitrate: Another beryllium compound with a different anion.

Comparison: this compound is unique due to its tetrahedral Be₄O₆⁺ core and the interlocking six-membered Be₂O₃C rings. This structure provides considerable stability and allows the compound to be distilled at high temperatures without decomposition. In contrast, basic zinc acetate and basic beryllium nitrate have different structural properties and reactivities .

Propriétés

IUPAC Name |

tetraberyllium;oxygen(2-);hexaacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H4O2.4Be.O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;;;/q;;;;;;4*+2;-2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKARILOACIIVIJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[Be+2].[Be+2].[Be+2].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[O-2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Be4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940617 | |

| Record name | Beryllium oxide acetate (4/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals with an odor like vinegar; Soluble in water; [Brush Wellman MSDS] | |

| Record name | Beryllium acetate, basic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19049-40-2 | |

| Record name | Hexakis[μ-(acetato-κO:κO′)]-μ4-oxotetraberyllium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19049-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beryllium acetate, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019049402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium oxide acetate (4/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERYLLIUM OXYACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL5ZW5U7JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)